N-Isopropyl-4-nitrobenzenesulfonamide
Overview
Description
“N-Isopropyl-4-nitrobenzenesulfonamide” is a chemical compound with the linear formula C9H12N2O4S . It has a molecular weight of 244.271 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H12N2O4S . The compound has a molecular weight of 244.271 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 244.271 . The compound’s linear formula is C9H12N2O4S .Scientific Research Applications
Synthesis and Chemical Transformations
N-Isopropyl-4-nitrobenzenesulfonamide plays a significant role in the synthesis of secondary amines. For instance, it is used in the preparation of secondary amines via nitrobenzenesulfonamides, which act as both protecting and activating groups. This method allows for the efficient and versatile synthesis of amines under mild conditions (Fukuyama et al., 1995), (Kan & Fukuyama, 2004). Moreover, these sulfonamides can be deprotected via Meisenheimer complexes, providing high yields of the desired secondary amines.
Analytical Applications
In analytical chemistry, derivatives of nitrobenzenesulfonamides, such as this compound, are utilized. For instance, sodium N-bromo-p-nitrobenzenesulfonamide serves as an oxidizing titrant in the direct titration of various reducing agents. This compound is chosen for its simplicity, rapid analysis, and accuracy within ±0.5% (Gowda et al., 1983).
Biological Applications
This compound derivatives have been explored for their biological activities, such as inhibiting bacterial biofilms. For example, certain nitrobenzenesulfonamide derivatives displayed inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while exhibiting mild cytotoxicity (Abbasi et al., 2020). This suggests potential applications in the field of antimicrobial research and treatment strategies.
Safety and Hazards
Mechanism of Action
Target of Action
N-Isopropyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties .
Mode of Action
Sulfonamides, including this compound, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, an essential component for DNA synthesis, these compounds can prevent bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By acting as a competitive antagonist of PABA, sulfonamides prevent the formation of dihydropteroate, a precursor to folic acid . This inhibition disrupts the production of essential nucleotides, thereby halting DNA synthesis and bacterial growth .
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth . By disrupting folic acid synthesis, these compounds prevent the formation of essential nucleotides, thereby halting DNA synthesis and bacterial proliferation .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of N-Isopropyl-4-nitrobenzenesulfonamide involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential considerations in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a specific dosage level is required to observe noticeable effects. Additionally, high doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Its interaction with specific enzymes can modulate their activity, thereby influencing the overall metabolic network within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments, thereby affecting its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4-nitro-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZQROLAZHXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366038 | |
Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-48-5 | |
Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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